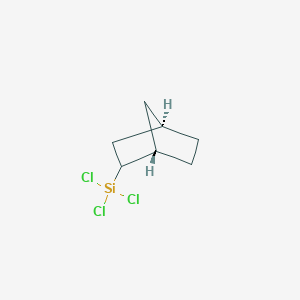
2-(Bicycloheptyl)trichlorosilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bicycloheptyl)trichlorosilane is a chemical compound that belongs to the class of organosilicon compounds It features a bicyclic heptane structure with a trichlorosilane functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bicycloheptyl)trichlorosilane typically involves the reaction of a bicyclo[2.2.1]heptane derivative with trichlorosilane. One common method is the hydrosilylation of norbornene derivatives using trichlorosilane in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under mild conditions, with temperatures ranging from 25°C to 100°C, and can be completed within a few hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Bicycloheptyl)trichlorosilane undergoes various chemical reactions, including:
Substitution Reactions: The trichlorosilane group can be substituted with other functional groups such as alkoxy, amino, or thiol groups.
Hydrolysis: The compound can hydrolyze in the presence of water to form silanols and hydrochloric acid.
Oxidation: Oxidative reactions can convert the trichlorosilane group to silanols or siloxanes.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alcohols, amines, or thiols are commonly used under mild to moderate conditions (room temperature to 80°C).
Hydrolysis: Water or aqueous solutions are used, often at room temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are employed under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are organosilicon compounds with various functional groups.
Hydrolysis: The primary products are silanols and hydrochloric acid.
Oxidation: The main products are silanols or siloxanes, depending on the extent of oxidation.
Scientific Research Applications
2-(Bicycloheptyl)trichlorosilane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the modification of biomolecules for studying biological processes.
Industry: It is used in the production of advanced materials, such as silicone polymers and resins, which have applications in electronics, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-(Bicycloheptyl)trichlorosilane involves the reactivity of the trichlorosilane group. The silicon atom in the trichlorosilane group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical transformations, such as substitution and hydrolysis reactions. The bicyclic structure of the compound also contributes to its unique reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- [(1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]methanesulfonic acid hydrate
- (1S,2R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
- 2(1h)-pyrimidinone, 5-[3-[(1s,2s,4r)-bicyclo[2.2.1]hept-2-yloxy]-4-methoxyphenyl]tetrahydro-
Uniqueness
2-(Bicycloheptyl)trichlorosilane is unique due to its combination of a bicyclic heptane structure and a trichlorosilane functional group. This combination imparts distinct reactivity and stability, making it valuable for specific applications in synthesis and material science. The presence of the trichlorosilane group allows for versatile chemical modifications, while the bicyclic structure provides rigidity and stability.
Properties
IUPAC Name |
[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-trichlorosilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Cl3Si/c8-11(9,10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2/t5-,6+,7?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUGJGVGEWHETE-JEAXJGTLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2[Si](Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1CC2[Si](Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
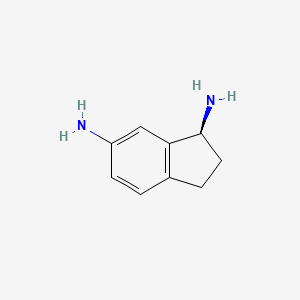
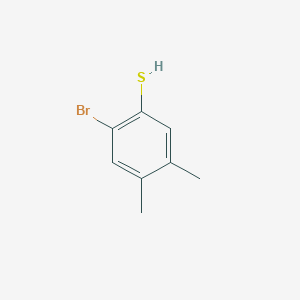
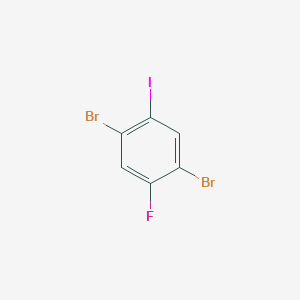
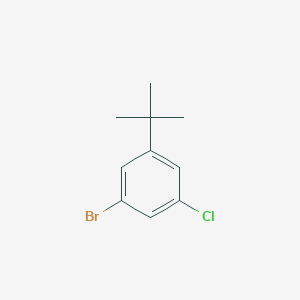
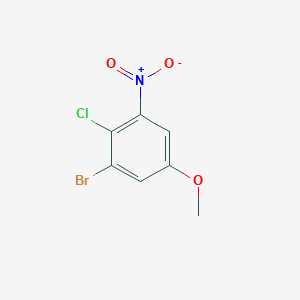
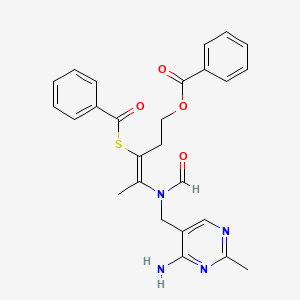
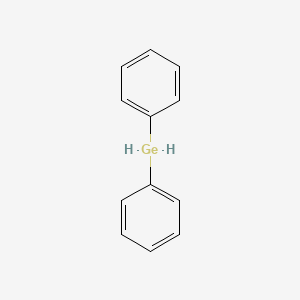
![(1S,3S,11R,14S)-14-(hydroxymethyl)-3-[3-[[(1S,4S)-4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]-2,3-dihydroindol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B7984425.png)

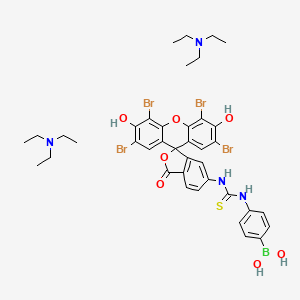
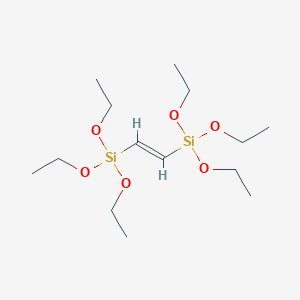
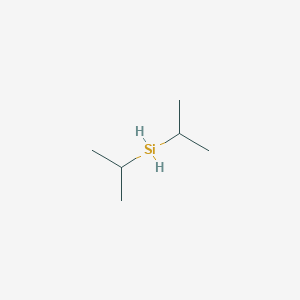
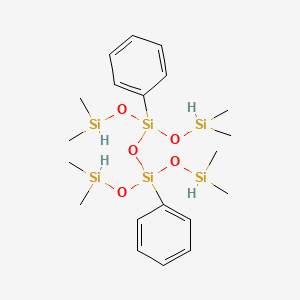
![2-[(1S,4R)-2-Bicyclo[2.2.1]hept-2-enyl]ethyl-trichlorosilane](/img/structure/B7984458.png)
